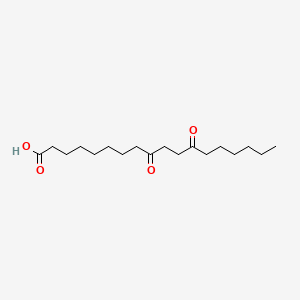
9,12-Dioxooctadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,12-Dioxooctadecanoic acid is a long-chain fatty acid with the molecular formula C18H32O4 This compound is characterized by the presence of two keto groups located at the 9th and 12th positions of the octadecanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,12-dioxooctadecanoic acid typically involves the oxidation of octadecanoic acid derivatives. One common method is the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate hydroxy acids, which are further oxidized to yield the desired diketone product.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through catalytic oxidation processes. These processes often employ metal catalysts such as palladium or platinum supported on carbon, which facilitate the selective oxidation of octadecanoic acid derivatives to the diketone form. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 9,12-Dioxooctadecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, yielding diols.
Substitution: The keto groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Diols and hydroxylated derivatives.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
9,12-Dioxooctadecanoic acid has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including its role as a bioactive lipid and its effects on inflammation and oxidative stress.
Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.
Mecanismo De Acción
The mechanism of action of 9,12-dioxooctadecanoic acid involves its interaction with various molecular targets and pathways. The compound can modulate cellular processes by acting as a ligand for specific receptors or enzymes. For example, it may interact with peroxisome proliferator-activated receptors (PPARs), which regulate lipid metabolism and inflammation. Additionally, its keto groups can participate in redox reactions, influencing oxidative stress and cellular signaling pathways.
Comparación Con Compuestos Similares
10,11-Dihydroxy-9,12-dioxooctadecanoic acid: A similar compound with hydroxyl groups at the 10th and 11th positions.
9,10-12,13-Diepoxyoctadecanoic acid: A compound with epoxide groups at the 9th, 10th, 12th, and 13th positions.
9,12-Dioxododecanoic acid: A shorter-chain analog with similar keto groups.
Uniqueness: 9,12-Dioxooctadecanoic acid is unique due to its specific keto group positioning, which imparts distinct chemical reactivity and biological activity. Its long-chain structure also influences its solubility and interaction with biological membranes, making it a valuable compound for various applications.
Propiedades
Número CAS |
4179-48-0 |
|---|---|
Fórmula molecular |
C18H32O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
9,12-dioxooctadecanoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-8-11-16(19)14-15-17(20)12-9-6-5-7-10-13-18(21)22/h2-15H2,1H3,(H,21,22) |
Clave InChI |
XZWUJWRGRUQXOC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)CCC(=O)CCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















